2,3-diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride
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Overview
Description
2,3-Diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride is a chemical compound with the molecular formula C17H13ClN4S and a molecular weight of 340.83 g/mol . It is known for its crystalline powder form, which ranges in color from white to yellow . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride typically involves the reaction of thiophene derivatives with tetrazole compounds under specific conditions. One common method includes the condensation of 2-thiophenecarboxaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with sodium azide to yield the tetrazole ring . The final product is obtained by reacting the tetrazole derivative with hydrochloric acid to form the chloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the tetrazole ring to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2,3-Diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2,3-diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diphenyl-5-(2-thienyl)tetrazolium chloride .
- 2,3-Diphenyl-5-(2-furyl)tetrazolium chloride .
- 2,3-Diphenyl-5-(2-pyridyl)tetrazolium chloride .
Uniqueness
2,3-Diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride is unique due to its specific combination of the tetrazole and thiophene rings, which confer distinct electronic and steric properties . These properties make it particularly useful in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
2,3-diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N4S.ClH/c1-3-8-14(9-4-1)20-18-17(16-12-7-13-22-16)19-21(20)15-10-5-2-6-11-15;/h1-13H;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHVMOZOYHDIGV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=CS4.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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